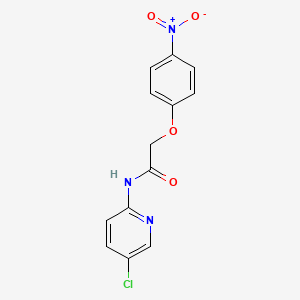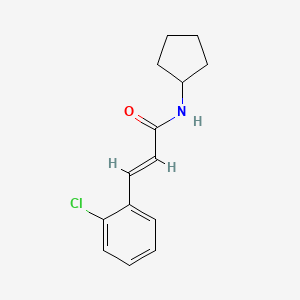
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that is involved in the growth and survival of cancer cells. By blocking the activity of BTK, TAK-659 can prevent the growth and spread of cancer cells, leading to tumor regression and improved survival.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects in preclinical studies. These effects include inhibition of BTK activity, induction of apoptosis, and inhibition of cell proliferation. Additionally, TAK-659 has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, TAK-659 has been shown to be effective in combination with other cancer treatments, making it a promising candidate for combination therapy. However, one limitation of TAK-659 is its potential to develop resistance over time, which may limit its long-term efficacy.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659, as well as the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to evaluate the long-term safety and efficacy of TAK-659 in clinical trials, as well as its potential use in other types of cancer.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the coupling of these compounds to form the final product. The process begins with the synthesis of 2-(piperidin-1-yl)pyridine, which is then coupled with 2-bromoethyl trifluoromethylpyrimidine to form the intermediate compound N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-bromo-2-trifluoromethylpyrimidine. This intermediate is then reacted with sodium azide to form the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, TAK-659 has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. Additionally, TAK-659 has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5/c18-17(19,20)15-6-8-22-16(24-15)23-12-14(13-5-4-7-21-11-13)25-9-2-1-3-10-25/h4-8,11,14H,1-3,9-10,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLTSSJEWJCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CNC2=NC=CC(=N2)C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)

![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5687788.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)

![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)